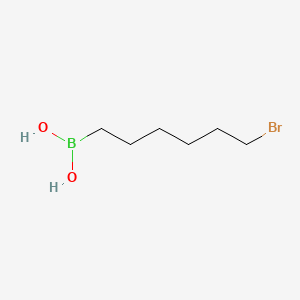

(6-Bromohexyl)boronic acid

Description

Significance of Organoboron Compounds in Contemporary Chemical Synthesis

Organoboron compounds have become indispensable reagents in modern organic synthesis. numberanalytics.comfiveable.me Their versatility, stability, and relatively low toxicity compared to other organometallic compounds make them highly attractive for a wide array of chemical transformations. fiveable.medergipark.org.tr These compounds play a crucial role in the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comboronmolecular.com The pioneering work in organoboron chemistry, particularly the development of hydroboration and cross-coupling reactions, has been recognized with Nobel Prizes, underscoring the profound impact of this class of compounds on chemical science. dergipark.org.tr

Overview of Boronic Acid Reactivity Paradigms in Organic Chemistry

Boronic acids, characterized by the R–B(OH)₂ functional group, are a prominent subclass of organoboron compounds. wiley-vch.demolecularcloud.org Their reactivity is primarily governed by the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. boronmolecular.comwiley-vch.de This allows boronic acids to engage in a variety of reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.org In this reaction, the organoboron compound acts as the nucleophilic partner, transferring its organic group to an electrophilic halide. fiveable.me Beyond cross-coupling, boronic acids are utilized in a plethora of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, additions to carbonyls and imines, and as protecting groups for diols. molecularcloud.orgnih.gov Their ability to form reversible covalent bonds with diols also makes them valuable in the development of sensors and for bioconjugation. boronmolecular.comxmu.edu.cn

Contextualizing Alkylboronic Acids within the Broader Field of Organoboron Research

Within the diverse family of boronic acids, alkylboronic acids represent an important, albeit historically less explored, category compared to their aryl counterparts. rsc.orgnih.gov The C(sp³)–B bond in alkylboronic acids is generally less reactive in traditional cross-coupling reactions due to its less polar nature. rsc.orgnih.gov However, recent advancements in catalysis, particularly in the realm of photoredox catalysis, have unlocked new avenues for the application of alkylboronic acids. researchgate.netnih.gov These methods facilitate the generation of alkyl radicals from stable alkylboronic acid precursors, enabling a range of novel carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netrsc.org (6-Bromohexyl)boronic acid, as an alkylboronic acid, is a prime example of a reagent that benefits from these modern synthetic methodologies.

Properties

IUPAC Name |

6-bromohexylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BBrO2/c8-6-4-2-1-3-5-7(9)10/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHGWFMYADQHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674701 | |

| Record name | (6-Bromohexyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148562-12-3 | |

| Record name | (6-Bromohexyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties of 6 Bromohexyl Boronic Acid

(6-Bromohexyl)boronic acid is a white solid at room temperature. sigmaaldrich.com It is characterized by the presence of a six-carbon alkyl chain functionalized with a boronic acid group at one end and a bromine atom at the other. This bifunctional nature is key to its synthetic utility.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄BBrO₂ | sigmaaldrich.com |

| Molecular Weight | 208.89 g/mol | sigmaaldrich.com |

| CAS Number | 148562-12-3 | sigmaaldrich.comchemspider.com |

| Melting Point | 78-83 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Synthesis and Elaboration of 6 Bromohexyl Boronic Acid

The synthesis of (6-Bromohexyl)boronic acid and its derivatives often involves standard organoboron chemistry techniques. A common approach for creating the boronic acid functionality is the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic workup. For the elaboration of the bromohexyl chain, standard nucleophilic substitution reactions can be employed.

For instance, the bromo group can be displaced by various nucleophiles to introduce new functional groups. One documented example involves the synthesis of 3-(6-bromohexyl)thiophene (B3186595), which can then be further functionalized. rsc.org This thiophene (B33073) derivative can be prepared and subsequently used in further synthetic steps, such as Suzuki-Miyaura coupling reactions. rsc.org

Applications of 6 Bromohexyl Boronic Acid in Organic Synthesis

Construction of Complex Molecular Architectures via Selective C-C Bond Formation

The primary application of the boronic acid moiety in (6-Bromohexyl)boronic acid is its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgorganic-chemistry.org This reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds, typically between an organoboron compound and an organohalide. wikipedia.orglibretexts.org

In this context, this compound acts as the organoboron partner. The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with an organohalide (e.g., an aryl bromide or iodide) to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organic group from the boronic acid (the hexyl chain in this case) is transferred to the palladium(II) center. This step requires activation by a base, which forms a borate (B1201080) complex, enhancing the nucleophilicity of the organic group. organic-chemistry.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The utility of this compound in this reaction allows for the coupling of a six-carbon aliphatic chain to various aromatic, heteroaromatic, or vinylic systems. The bromo-terminus of the chain remains available for subsequent transformations, enabling the construction of intricate molecular frameworks. The Suzuki reaction's scope has been expanded to include alkyl bromides, making such couplings highly versatile. organic-chemistry.org

Table 1: Representative C-C Bond Formation Reactions This interactive table showcases typical Suzuki-Miyaura coupling partners for boronic acids.

| Organoboron Partner | Coupling Partner (Organohalide) | Catalyst/Base System | Product Type |

| Arylboronic acid | Aryl Halide/Triflate | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl |

| Vinylboronic acid | Vinyl Halide | Pd(OAc)₂ / K₃PO₄ | Conjugated Diene |

| Alkylboronic acid | Aryl Bromide | Pd₂(dba)₃, DavePhos / NaOtBu | Alkyl-Aryl Compound |

| This compound | Phenyl Bromide | Pd Catalyst / Base | 6-Phenylhexyl Bromide |

Synthetic Pathways to Functionalized Organic Scaffolds and Intermediates

The bifunctional nature of this compound makes it an ideal starting material for creating functionalized organic scaffolds. Chemists can selectively react one end of the molecule while leaving the other untouched for later modification.

For example, the boronic acid can first undergo a Suzuki coupling to attach the hexyl chain to an aromatic core. The terminal bromine on the resulting product then serves as a handle for introducing other functional groups via nucleophilic substitution or another cross-coupling reaction. This strategy is instrumental in synthesizing monomers for functional polymers. In one study, 3-(6-bromohexyl)thiophene (B3186595) was synthesized and subsequently brominated and functionalized with adenine (B156593) to create a monomer for a soluble, fully conjugated copolymer with metal-ion sensing properties. osti.gov

Beyond coupling reactions, the boronic acid group itself can be a substrate in other transformations. Research has shown that this compound can be used in radical alkylation reactions and in silver(I)-catalyzed difluoromethylthiolation, demonstrating its utility in forming diverse functionalized intermediates. sigmaaldrich.com It has also been employed as a starting material in the synthesis of fluorescent carbon nanodots, highlighting its role in materials science applications. sigmaaldrich.com

Table 2: Examples of Functionalized Scaffolds from this compound This table outlines synthetic strategies using this compound to produce valuable intermediates.

| Initial Reaction | Reactive Group Used | Intermediate Product | Subsequent Functionalization | Final Scaffold Type |

| Suzuki Coupling | Boronic Acid | Aryl-(CH₂)₆-Br | Nucleophilic substitution at C-Br | Functionalized Aromatic |

| Radical Alkylation | Boronic Acid | R-(CH₂)₆-Br | Grignard formation, coupling | Aliphatic Derivative |

| Silver-Catalyzed Thiolation | Boronic Acid | F₂HCS-(CH₂)₆-Br | Azide (B81097) substitution | Fluorinated/Azido Alkane |

| Esterification | Boronic Acid | (RO)₂B-(CH₂)₆-Br | Heck reaction at C-Br | Difunctional Olefinic Boronate |

Role as a Versatile Building Block in Multi-Step Synthetic Sequences

In complex, multi-step syntheses, the stability and compatibility of functional groups are paramount. Boronic acids can be sensitive to many common reagents, which traditionally required their introduction late in a synthetic sequence. nih.govnih.gov However, modern advancements have transformed them into more robust and versatile building blocks.

A key development is the use of protecting groups for the boronic acid moiety. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and chromatographically-stable derivatives of boronic acids. nih.govnih.gov this compound can be converted to its MIDA boronate ester. This protected form is compatible with a wide range of reaction conditions, allowing for extensive modifications at the bromo-end of the molecule. The boronic acid can then be easily deprotected under mild basic conditions just before its intended use in a cross-coupling reaction. nih.govharvard.edu This strategy enables the reliable preparation of complex boronic acid building blocks through multi-step pathways. nih.gov

Another innovative strategy that enhances the compound's utility is "phase-switch" synthesis. acs.org Here, the boronic acid acts as a "tag." By adding a polyol like sorbitol at high pH, the boronic acid forms a charged complex that becomes soluble in an aqueous phase, allowing for easy separation from non-boronic acid-containing impurities in the organic phase. After separation, the pH is lowered, and the product returns to the organic phase. This avoids the need for chromatographic purification at each step, making the synthetic sequence more efficient and sustainable. acs.org

Potential in Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical task in pharmaceutical and materials chemistry. While this compound is not inherently chiral, it has potential as a substrate in asymmetric reactions to generate enantioenriched products.

The primary strategies involve the use of boronic esters in stereoselective transformations. researchgate.net

Chiral Auxiliary Control : this compound can be esterified with a chiral diol. The resulting chiral boronic ester can then undergo diastereoselective reactions, where the chiral auxiliary directs the approach of a reagent to one face of the molecule. The well-known Matteson homologation, which involves the reaction of a boronic ester with a halomethyllithium reagent, is a powerful example of this approach for building up carbon chains with controlled stereochemistry. researchgate.net

Asymmetric Catalysis : Another approach is to use a chiral catalyst to act on an achiral boronic ester substrate. For instance, transition-metal-catalyzed reactions, such as the 1,2-metallate rearrangement of alkenylboronates, can be rendered enantioselective by using chiral ligands on the metal center. researchgate.net Organocatalysis using chiral catalysts like BINOL derivatives has also been successfully applied to the synthesis and application of chiral allyl- and allenylboronic acids. diva-portal.org

These established methodologies in asymmetric synthesis provide a clear pathway for the potential use of this compound and its derivatives in the stereoselective construction of complex chiral molecules. diva-portal.org

Applications of 6 Bromohexyl Boronic Acid in Materials Science

Polymer Chemistry and Conjugated Polymer Synthesis

The dual reactivity of (6-bromohexyl)boronic acid makes it a valuable building block in polymer chemistry, particularly for the synthesis of conjugated polymers. These polymers are characterized by their alternating single and double bonds, which lead to unique electronic and optical properties, making them suitable for applications in organic electronics such as light-emitting diodes (LEDs) and solar cells.

Synthesis of Fluorene-Based Polymers

This compound plays a crucial role in the synthesis of fluorene-based polymers, a class of materials known for their high photoluminescence quantum yields and thermal stability. researchgate.net The bromohexyl group can be introduced onto the fluorene (B118485) monomer, and the boronic acid functionality can then participate in polymerization reactions.

A notable example is the synthesis of poly(9,9ʹ-(6ʹʹ-bromohexyl)fluorene-co-alt-1,4-phenylene). In this process, a fluorene monomer functionalized with two 6-bromohexyl chains, such as 2,7-dibromo-9,9-bis(6'-bromohexyl)fluorene, is a key precursor. researchgate.netrsc.orgbeilstein-journals.org This monomer can then be copolymerized with a phenylene derivative through a Suzuki cross-coupling reaction to form the target polymer. researchgate.net The resulting polymer, poly[9,9-bis(6'-bromohexyl)fluoren-2,7-diyl]-alt-co-(benzen-1,4-diyl)], possesses bromohexyl side chains that are available for further chemical modification. researchgate.netacs.org

The synthesis of other fluorene-based polymers also utilizes precursors derived from this compound. For instance, the synthesis of an ionic fluorene derivative for blue light-emitting electrochemical cells involves the Suzuki coupling of 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene (B1591939) with pyrene-1-boronic acid. pusan.ac.kr

Strategic Utilization in Suzuki Cross-Coupling Polymerization

The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it indispensable in the synthesis of conjugated polymers. scirp.orgorganic-chemistry.orgharvard.edu This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. organic-chemistry.orgharvard.edu

This compound and its derivatives are strategically employed in Suzuki cross-coupling polymerization. The boronic acid moiety serves as the reactive site for the coupling reaction, while the bromohexyl group provides a handle for post-polymerization functionalization or for influencing the polymer's solubility and morphology. For example, in the synthesis of polyfluorene derivatives, a monomer bearing two bromohexyl groups can be reacted with a diboronic acid or a boronic acid ester in the presence of a palladium catalyst. researchgate.netacs.org The choice of catalyst is crucial for the efficiency of the polymerization, with various palladium complexes being explored to optimize reaction times and polymer molecular weights. researchgate.netacs.org

Microwave-assisted Suzuki polycondensation has been shown to significantly accelerate the polymerization process and increase yields for certain fluorene-based copolymers. nih.gov This technique has been successfully used to synthesize poly{1,4-(2/3-aminobenzene)-co-alt-2,7-[9,9´-bis(6´´-bromohexyl)fluorene]}, which can be further modified to create a cationic polyelectrolyte. nih.gov

Controlled Polymerization Strategies

Achieving well-defined polymer architectures with controlled molecular weights and low dispersity is a key goal in polymer synthesis. Catalyst-transfer polymerization (CTP) is a controlled polymerization technique that has been successfully applied to Suzuki-Miyaura coupling reactions. researchgate.netumich.edu In this method, the catalyst transfers along the growing polymer chain, enabling the synthesis of polymers with narrow molecular weight distributions and the formation of block copolymers. researchgate.netrsc.org

While direct examples of this compound in catalyst-transfer polymerization are not extensively detailed in the provided context, the principles of CTP are highly relevant to the synthesis of polymers from monomers bearing boronic acid and halide functionalities. The use of boronic acid esters, such as boronate pinacol (B44631) esters, has been shown to be effective in the catalyst-transfer polymerization of fluorene-based monomers to achieve controlled molecular weights. acs.org The challenge of protodeboronation, the premature loss of the boronic acid group, can be a limiting factor in these polymerizations. rsc.org The development of more stable boronic acid derivatives, like N-methyliminodiacetic acid (MIDA) boronates, has helped to overcome this issue in other systems and could be applicable to monomers derived from this compound. acs.orgrsc.org

Post-Polymerization Functionalization with Boronic Acid Moieties

The presence of the bromohexyl side chains on polymers synthesized using this compound-derived monomers opens up avenues for post-polymerization functionalization. This strategy allows for the introduction of various functional groups onto the polymer backbone, thereby tuning the material's properties for specific applications. nih.govresearchgate.net

For instance, the bromohexyl groups on poly[(9,9-bis(6'-bromohexyl)-2,7-fluorenylene)-alt-1,4-phenylene] can be reacted with other molecules to introduce new functionalities. researchgate.net One example is the reaction with 1-thio-β-d-glucose tetraacetate to create a fluorene-based glycopolymer. researchgate.net Another common modification is the quaternization of the bromohexyl groups with trimethylamine (B31210) to produce cationic polyelectrolytes. researchgate.netbeilstein-journals.orgnih.govmdpi.com These water-soluble conjugated polymers are of interest for applications in biological sensing and imaging.

This approach of post-polymerization modification offers a modular and efficient way to create a library of functional polymers from a single parent polymer, avoiding the often laborious synthesis of individual functionalized monomers. rsc.org

Nanomaterial Development

Beyond polymer chemistry, this compound has found a niche application in the burgeoning field of nanomaterial development, specifically in the synthesis of fluorescent carbon nanodots.

Functionalization of Nanostructures with Boronate Groups

The dual functionality of this compound and its derivatives allows for the surface modification and functionalization of various nanostructures. This process imparts new properties to the nanomaterials, making them suitable for specialized applications.

One key application is the synthesis of fluorescent carbon nanodots (CNDs). This compound can serve as a starting material in the creation of these CNDs, which have applications in sensing, such as the estimation of tannic acid in wine samples. sigmaaldrich.com

Another significant area is the functionalization of magnetic nanoparticles (MNPs). A common strategy involves first synthesizing iron oxide (Fe₃O₄) nanoparticles and then immobilizing an initiator on their surface for atom transfer radical polymerization (ATRP). rsc.org Subsequently, a monomer containing a boronic acid group, such as 3-acrylamidophenylboronic acid, is polymerized from the surface to create a dense layer of boronic acid functionalities. rsc.org This method results in core-shell nanoparticles (e.g., Fe₃O₄@PAAPBA) that can selectively bind to diol-containing molecules like glycoproteins. rsc.org

A similar approach uses a combination of distillation–precipitation polymerization and thiol-yne click chemistry to create phenylboronic acid-functionalized MNPs. rsc.org These nanoparticles have demonstrated high efficiency in selectively enriching glycoproteins from complex biological samples, which is crucial for biomarker research. rsc.orgrsc.org The properties of these functionalized nanoparticles are summarized in the table below.

Table 1: Examples of Boronic Acid-Functionalized Nanoparticles

| Nanoparticle Type | Synthesis Method | Application | Reference |

|---|---|---|---|

| Fluorescent Carbon Nanodots | Not specified | Estimation of tannic acid | sigmaaldrich.com |

| Fe₃O₄@PAAPBA MNPs | Surface-initiated ATRP | Selective enrichment of glycoproteins | rsc.org |

Design of Dynamic Covalent Materials and Self-Healing Polymer Systems

The reversible nature of the bond between boronic acids and diols is central to the design of dynamic covalent materials and self-healing systems. researchgate.net This bond formation results in a boronate ester, which can undergo reversible hydrolysis, alcoholysis, and transesterification. mdpi.com This dynamic equilibrium allows materials to adapt, reprocess, and self-heal in response to specific stimuli like pH or temperature. mdpi.comsemanticscholar.orgrsc.org

Hydrogels are a prominent class of materials benefiting from this chemistry. Boronic acid-functionalized polymers can be crosslinked with polymers containing abundant diol groups, such as polyvinyl alcohol (PVA), to form robust, self-healing hydrogels. mdpi.comnih.gov The formation and stability of the boronate ester crosslinks are highly dependent on pH. mdpi.com The dynamic equilibrium shifts, influencing the material's properties. For instance, at a pH near or above the pKa of the boronic acid, the formation of stable, crosslinked hydrogels is favored. mdpi.comnih.gov This responsiveness allows for the creation of "smart" materials for applications like controlled drug release. mdpi.com

These intrinsic self-healing polymers can restore their mechanical properties after damage through the dynamic covalent bonding within their structure. semanticscholar.orgrsc.org The process does not require external catalysts and can occur under ambient conditions. researchgate.net Research has shown that hydrogels formed from boronic acid-functionalized polymers can exhibit excellent self-healing capabilities, making them suitable for advanced applications, including 3D cell culture and the construction of complex, layered biological scaffolds. nih.govnih.gov

Table 2: Characteristics of Boronic Acid-Based Self-Healing Systems

| System Components | Key Feature | Stimulus | Application | Reference(s) |

|---|---|---|---|---|

| Boronic acid-functionalized alginate / PVA | Dynamic covalent boronate ester bonds | pH, Shear | Controlled drug delivery | mdpi.com |

| Poly(ß-hydroxyl amine)s / Phenylboronic acid | B-N dative bond enhances stability | Solvent, Heat | Reprocessable thermosets | mdpi.com |

| Boronic acid-functionalized polymers | Self-healing in cell culture media | pH | 3D co-culture of human cells | nih.govnih.gov |

Development of Organic Semiconductors and Optoelectronic Materials

In the realm of organic electronics, derivatives of this compound are crucial intermediates for synthesizing advanced materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). esdchem.com.trtcichemicals.com The bromohexyl group provides solubility and a point for further functionalization, while the boronic acid (or its ester derivative) is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. fujifilm.com

This reaction is a powerful tool for creating carbon-carbon bonds to build up the complex π-conjugated systems that are the basis of organic semiconductors. fujifilm.comscribd.com For example, fluorene-based molecules and polymers, which are widely used as blue emitters in optoelectronic devices, are often synthesized using this method. pusan.ac.kr A key precursor, such as 2,7-dibromo-9,9-bis(6'-bromohexyl)fluorene, can be coupled with a boronic acid or its ester, like 9,9-di-n-octylfluorene-2-boronic acid pinacol ester, to construct larger conjugated structures. pusan.ac.krbeilstein-journals.org

The resulting materials often possess desirable properties such as high luminescence, tunable emission colors, and good charge transport characteristics. pusan.ac.krmdpi.com The long alkyl chains, introduced via the bromohexyl group, are not just for solubility; they also influence the morphology and processability of the materials, which are critical for device performance. scribd.com For instance, a derivative, 2-(9,9-Bis(6-bromohexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-boronic acid ester, is specifically classified as a material for OFETs and OPVs. esdchem.com.tr

Table 3: Application of this compound Derivatives in Optoelectronics

| Derivative/Precursor | Reaction Type | Application | Resulting Property | Reference(s) |

|---|---|---|---|---|

| 2,7-dibromo-9-(6-bromohexyl)-9-hexylfluorene | Suzuki Coupling | Positive charge transporting layers for OLEDs | Formation of electroactive polymers | mdpi.com |

| 2,7-dibromo-9,9-bis(6'-bromohexyl)fluorene | Suzuki Coupling | Hybrid copolymers for nanostructured optoelectronic devices | Synthesis of oligo(fluorene) branches | beilstein-journals.org |

| 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene | Suzuki Coupling | Blue light-emitting electrochemical cells (LECs) | High luminance (up to 1247 cd/m²) and efficiency | pusan.ac.kr |

Development of Biosensors and Fluorescent Probes

The ability of boronic acids to bind with cis-diols has been extensively exploited in the development of sensors for biologically relevant molecules. nih.gov This interaction can lead to changes in fluorescence, color, or electrochemical signals, providing a basis for quantitative detection. nih.govrsc.org

The detection of saccharides, particularly glucose, is of paramount importance in the management of diabetes. bath.ac.uk Boronic acid-based sensors offer a promising alternative to traditional enzyme-based methods, which can be sensitive to temperature and pH changes. bath.ac.uk The fundamental principle behind these sensors is the reversible formation of cyclic esters between the boronic acid and the 1,2- or 1,3-diols of saccharides. researchgate.net This binding event can be designed to trigger a measurable optical or electrochemical response. rsc.orgresearchgate.net

For instance, fluorescent sensors incorporating boronic acids can exhibit changes in their emission intensity or wavelength upon saccharide binding. rsc.org This can be due to mechanisms like photoinduced electron transfer (PET), where the binding of a saccharide modulates the electronic properties of the fluorophore. rsc.org While many simple boronic acids show a higher affinity for fructose (B13574) over glucose, significant research has focused on designing more complex sensors, such as those with multiple boronic acid units, to enhance glucose selectivity. xmu.edu.cnnih.gov The development of such sensors often involves a detailed understanding of the binding equilibria between the boronic acid and the different isomeric forms of the saccharides in solution. nih.gov

Researchers have explored various strategies to improve sensor performance, including the use of different fluorophores, the incorporation of boronic acids into polymers and hydrogels, and the development of displacement assays. rsc.orgrsc.orgrsc.org These advancements are paving the way for the development of continuous glucose monitoring systems. researchgate.net

Table 1: Examples of Boronic Acid-Based Saccharide Sensing Strategies

| Sensing Strategy | Principle | Target Analytes | Key Features |

|---|---|---|---|

| Fluorescent Sensors | Saccharide binding modulates the fluorescence of a nearby fluorophore through mechanisms like PET. rsc.org | D-Glucose, D-Fructose researchgate.netnih.gov | High sensitivity, potential for real-time monitoring. nih.gov |

| Colorimetric Sensors | Binding event causes a visible color change, often through the displacement of a colored dye. nih.govresearchgate.net | D-Fructose nih.govresearchgate.net | Enables simple, visual detection. researchgate.net |

| Electrochemical Sensors | Saccharide binding alters the electrochemical properties of a modified electrode. mdpi.comresearchgate.net | D-Glucose rsc.orgarxiv.org | Robust, suitable for miniaturization. bath.ac.uk |

| Diboronic Acid Sensors | Utilizes two boronic acid moieties to achieve higher selectivity for glucose. xmu.edu.cn | D-Glucose xmu.edu.cn | Improved selectivity over simple monoboronic acids. xmu.edu.cn |

The utility of boronic acid-based sensors extends beyond saccharides to other diol-containing molecules of biological and industrial importance. rsc.org For example, this compound has been utilized as a starting material in the synthesis of fluorescent carbon nanodots for the detection of tannic acid in wine samples. sigmaaldrich.com This highlights the versatility of the bromohexyl group in anchoring the boronic acid functionality to a signaling platform.

Boronic acid functionalized surfaces and materials have also shown promise in the electrochemical detection of catechols, such as L-DOPA, a key neurotransmitter. researchgate.net The interaction between the boronic acid and the catechol group can be used to create specific and sensitive electrochemical sensors. researchgate.net Similarly, the diol structure present in L-ascorbic acid (Vitamin C) makes it a potential target for boronic acid-based sensing systems.

Strategies for Targeted Drug Delivery and Controlled Release Systems

The unique chemical properties of boronic acids make them attractive for the development of "smart" drug delivery systems that can release their therapeutic payload in response to specific biological stimuli. acs.org this compound, with its alkyl chain and reactive bromide, can be incorporated into polymers and nanoparticles to create such systems. mdpi.comresearchgate.net

A key strategy involves exploiting the pH-responsiveness of the boronic acid-diol interaction. rsc.org Boronic acids can form stable esters with diols at physiological pH, but these esters can become less stable under the acidic conditions often found in tumor microenvironments or within cellular compartments like endosomes. mdpi.commdpi.com This pH-dependent cleavage can be used to trigger the release of an encapsulated drug specifically at the target site. mdpi.comnih.gov

Furthermore, boronic acid-functionalized nanoparticles can be designed to target cells that overexpress sialic acid residues on their surface, a common feature of cancer cells. tandfonline.comrsc.org The interaction between the boronic acid and sialic acid facilitates the uptake of the nanoparticles by the cancer cells, enhancing the delivery of the therapeutic agent. tandfonline.comrsc.org

Table 2: Stimuli-Responsive Drug Delivery Strategies Using Boronic Acids

| Stimulus | Mechanism of Release | Example Application |

|---|---|---|

| Low pH | Destabilization of boronate esters in acidic environments (e.g., tumor microenvironment, endosomes). mdpi.commdpi.com | pH-triggered release of anticancer drugs. researchgate.netnih.gov |

| Saccharides (e.g., Glucose) | Competitive displacement of a drug-containing polymer or disruption of a hydrogel network by glucose. rsc.org | Glucose-responsive insulin (B600854) delivery systems. rsc.orgmdpi.com |

| Reactive Oxygen Species (ROS) | Oxidative cleavage of the carbon-boron bond, leading to the disassembly of the delivery vehicle. mdpi.com | ROS-responsive drug release in inflamed or cancerous tissues. acs.org |

Research in Enzyme Inhibition and Proteasome Modulation with Boronic Acid Derivatives

Boronic acids and their derivatives have emerged as a significant class of enzyme inhibitors, with some compounds reaching clinical use. tandfonline.com Their ability to form reversible covalent bonds with the hydroxyl group of serine or threonine residues in the active sites of enzymes is a key mechanism of their inhibitory action. nih.govnih.gov

The proteasome, a multi-protein complex responsible for protein degradation, is a major target for anticancer therapy. nih.gov Several boronic acid-containing compounds have been developed as potent proteasome inhibitors. benthamdirect.comresearchgate.net These inhibitors typically mimic the peptide substrates of the proteasome, with the boronic acid acting as a "warhead" that binds to the active site threonine. mdpi.com Research in this area continues to focus on developing new boronic acid derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comacs.org

Beyond the proteasome, boronic acids are being investigated as inhibitors for a range of other enzymes, including β-lactamases, which are involved in bacterial antibiotic resistance. mdpi.commdpi.com The versatility of boronic acid chemistry allows for the design of inhibitors tailored to the specific active site of a target enzyme. acs.org

Investigation of Biological Interactions and Cellular Uptake Mechanisms

This compound and related compounds are valuable tools for studying fundamental biological processes, particularly those involving interactions at the cell surface. The ability of boronic acids to bind to saccharides on glycoproteins and glycolipids can be used to probe the structure and function of the cell membrane. rsc.orgoup.com

For example, boronic acid-modified surfaces have been used to anchor cells and study electronic communication across the plasma membrane. rsc.org In plant biology, boronic acids have been employed to investigate the role of boron in cell wall structure and adhesion. nih.govresearchgate.net

Furthermore, functionalizing nanoparticles with boronic acids can enhance their cellular uptake, a crucial factor for the efficacy of drug delivery systems and imaging agents. termedia.pl Studies have shown that phenylboronic acid-modified nanoparticles exhibit increased internalization into cancer cells, likely due to interactions with overexpressed sialic acid residues. tandfonline.comnih.gov Understanding the mechanisms of this enhanced uptake is an active area of research and is critical for the rational design of targeted nanomedicines. nih.govrsc.org

Conclusion

Direct Synthesis Strategies for this compound

Two principal strategies are employed for the direct synthesis of this compound: the trapping of organometallic intermediates and hydroboration of unsaturated precursors.

A common and effective method for creating the C-B bond is through the reaction of an organometallic species with a boron electrophile, typically a trialkyl borate (B1201080). wiley-vch.demdpi.com This approach involves the initial formation of a Grignard or organolithium reagent from a suitable haloalkane.

The Grignard reagent of this compound can be prepared by reacting 1,6-dibromohexane (B150918) with magnesium. sigmaaldrich.com This organomagnesium halide is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. google.comescholarship.org The resulting borate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid. mdpi.com The reaction proceeds through an intermediate trialkoxy alkyl borohydride, which eliminates a hydridomagnesium halide to form the boronate ester. escholarship.org This method can be conducted at ambient temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com

Alternatively, lithium-halogen exchange offers another route to a reactive organometallic intermediate. ethz.chwikipedia.org This reaction, often utilizing alkyllithium reagents like n-butyllithium or t-butyllithium, can convert an organic halide into an organolithium compound. ethz.chwikipedia.org This method is particularly rapid and can be performed at low temperatures to prevent unwanted side reactions. harvard.eduresearchgate.net The resulting organolithium species is then quenched with a trialkyl borate, followed by hydrolysis, to afford the boronic acid. researchgate.net

| Reagent Type | Precursor | Key Reagents | Intermediate | Product |

| Grignard Reagent | 1,6-dibromohexane | Mg, Trialkyl borate (e.g., B(OMe)₃) | (6-Bromohexyl)magnesium bromide, Trialkoxy borate ester | This compound |

| Organolithium | 1,6-dibromohexane | Alkyllithium (e.g., n-BuLi), Trialkyl borate | (6-Bromohexyl)lithium, Trialkoxy borate ester | This compound |

Table 1: Comparison of Electrophilic Trapping Approaches.

Hydroboration provides a powerful alternative for the synthesis of alkylboronic acids, starting from alkenes. wiley-vch.de For the synthesis of this compound, the precursor would be 6-bromo-1-hexene (B1265582). sigmaaldrich.comorgsyn.orgoakwoodchemical.comchemicalbook.com This reaction involves the addition of a boron-hydrogen bond across the double bond of the alkene.

Various borane (B79455) reagents can be employed for this transformation, including borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BH₃·SMe₂). researchgate.net The hydroboration of terminal alkenes typically proceeds with high regioselectivity, placing the boron atom at the terminal, less-substituted carbon. organic-chemistry.org The initial product of hydroboration is a trialkylborane, which can then be oxidized to the corresponding alcohol or, in this case, converted to the boronic acid. To directly obtain the boronic acid or its ester, reagents like catecholborane or pinacolborane (HBpin) are often used. wiley-vch.deresearchgate.net The use of pinacolborane, for instance, in the presence of a suitable catalyst, can directly yield the pinacol (B44631) boronate ester of this compound. organic-chemistry.org

| Alkene Precursor | Hydroboration Reagent | Intermediate/Product | Key Features |

| 6-Bromo-1-hexene | BH₃·THF | Tris(6-bromohexyl)borane | Requires further steps for boronic acid conversion. |

| 6-Bromo-1-hexene | Pinacolborane (HBpin) | This compound pinacol ester | Direct formation of a stable boronate ester. organic-chemistry.org |

| 6-Bromo-1-hexene | Catecholborane | This compound catechol ester | Another direct route to a boronate ester. |

Table 2: Hydroboration Strategies for this compound Synthesis.

Post-Synthetic Derivatization of this compound

Once synthesized, this compound can be converted into several other useful derivatives, which often exhibit enhanced stability or different reactivity profiles.

Boronic acids readily react with diols to form cyclic boronate esters. scielo.org.mxwikipedia.org These esters are generally more stable, less prone to dehydration to form boroxines, and are often preferred for purification and long-term storage. researchgate.netresearchgate.net The most common cyclic ester is the pinacol ester, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). orgsyn.org

The formation of the pinacol ester from this compound is typically achieved by heating a mixture of the boronic acid and pinacol, often in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the ester. researchgate.net Alternatively, the reaction can be carried out in a suitable solvent with a dehydrating agent like magnesium sulfate. orgsyn.org These pinacol esters are valuable intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Alkylboronic acids and their esters can be converted into the corresponding potassium alkyltrifluoroborate salts (R-BF₃K). acs.orgresearchgate.net These salts are typically crystalline, air- and moisture-stable solids that are easy to handle and purify. bristol.ac.uknih.gov They often show enhanced reactivity in certain cross-coupling reactions compared to the corresponding boronic acids or esters. bristol.ac.uk

The conversion of this compound or its pinacol ester to the potassium trifluoroborate salt is generally accomplished by treatment with an aqueous solution of potassium hydrogen difluoride (KHF₂). orgsyn.orgorganic-chemistry.org The reaction is typically straightforward and results in the precipitation of the trifluoroborate salt, which can then be isolated by filtration. orgsyn.org For instance, potassium 6-bromohexyltrifluoroborate has been synthesized from 6-bromo-1-hexene via a hydroboration/trifluoroborate formation sequence. orgsyn.org

The terminal bromine atom in this compound and its derivatives provides a handle for further functionalization through nucleophilic substitution reactions. ksu.edu.sa This allows for the introduction of a wide variety of functional groups at the end of the hexyl chain, while leaving the boronic acid or ester moiety intact for subsequent reactions like cross-coupling. rsc.org

For example, the bromide can be displaced by nucleophiles such as azides, cyanides, or alkoxides to introduce new functionalities. nih.govnih.gov This dual reactivity makes this compound a versatile bifunctional building block. For instance, reaction with sodium azide (B81097) can yield 6-azidohexylboronic acid, a precursor for click chemistry applications. nih.gov Similarly, displacement with an alkoxide can lead to the formation of an ether linkage. nih.gov The choice of reaction conditions is crucial to ensure that the nucleophile selectively reacts with the alkyl bromide without affecting the boronic acid group. researchgate.net

| Derivative | Reagents | Key Features |

| This compound pinacol ester | Pinacol | Increased stability, suitable for purification and cross-coupling. orgsyn.orgresearchgate.net |

| Potassium (6-bromohexyl)trifluoroborate | KHF₂ | Crystalline, air- and moisture-stable solid, enhanced reactivity. orgsyn.orgbristol.ac.uk |

| 6-Azidohexylboronic acid | Sodium azide (NaN₃) | Introduces an azide for click chemistry. nih.gov |

| 6-Alkoxyhexylboronic acid | Alkoxide (e.g., NaOR) | Forms an ether linkage. nih.gov |

Table 3: Common Derivatives of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling: Applications with this compound as a Coupling Partner

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. tcichemicals.comnih.gov this compound serves as an effective coupling partner in these reactions, allowing for the introduction of a six-carbon chain with a terminal bromine, which can be used for further functionalization. smolecule.com

The general applicability of alkylboronic acids in Suzuki-Miyaura reactions has expanded significantly, overcoming initial challenges such as the slow reaction rates and potential for β-hydride elimination. researchgate.netnih.gov The use of specialized phosphine (B1218219) ligands and optimized reaction conditions has enabled the coupling of primary alkylboronic acids like this compound with a wide range of aryl and vinyl halides. researchgate.netclockss.org These reactions are typically performed in the presence of a base, which activates the boronic acid for transmetalation. organic-chemistry.org

A notable application of this compound is in the synthesis of functionalized materials. For instance, it can be used as a starting material for the synthesis of fluorescent carbon nanodots. sigmaaldrich.com The presence of the terminal bromine on the coupled product provides a handle for subsequent chemical modifications. smolecule.com

Table 1: Examples of Suzuki-Miyaura Reactions with Alkylboronic Acids This table is interactive. Click on the headers to sort the data.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| n-Butylboronic acid | Aryl/Heteroaryl bromides | Pd(OAc)2 / S-Phos | Alkyl-aryl/heteroaryl | clockss.org |

| Alkylboronic acids | Alkenyl triflates | Not specified | Alkyl-alkenyl | mdpi.com |

| Primary alkylboronic acids | Alkenyl halides | PdCl(C3H5)(dppb) | Alkyl-alkenyl | mdpi.com |

| This compound | Aryl halides | Palladium complexes | Bromo-functionalized alkyl-aryl | smolecule.comevitachem.com |

| Unactivated alkyl bromides | Aryl/Vinyl/Alkylboronic acids | Pd(P(t-Bu)2Me)2 | Alkyl-aryl/vinyl/alkyl | organic-chemistry.org |

Mechanistic Pathways of Palladium-Catalyzed Transmetalation and Ligand Effects

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. sci-hub.se For alkylboronic acids, the transmetalation step, where the alkyl group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step. This process is generally believed to occur with retention of configuration at the carbon atom. sci-hub.senih.gov

Mechanistic studies on primary alkylboron reagents have shown that transmetalation to palladium proceeds through a stereoretentive pathway. sci-hub.senih.gov This stereospecificity appears to be largely independent of the electronic and steric properties of the supporting phosphine ligands and the electrophilic coupling partner. sci-hub.senih.gov This contrasts with secondary alkylboron reagents, where the stereochemical outcome can be influenced by these factors. nih.gov

The choice of ligand on the palladium catalyst is crucial for a successful Suzuki-Miyaura coupling of alkylboronic acids. nih.gov Electron-rich and sterically demanding phosphine ligands, such as S-Phos, have been shown to be particularly effective, promoting high yields and tolerating a variety of functional groups. clockss.orgresearchgate.net The ligand influences the rates of the elementary steps in the catalytic cycle and can help to prevent side reactions like β-hydride elimination. nih.gov The solvent and base combination also plays a significant role in the reaction's efficiency. clockss.org

Enantioselective Approaches in Suzuki-Miyaura Cross-Coupling

While this compound itself is achiral, the principles of enantioselective Suzuki-Miyaura coupling are relevant when considering reactions that could create a chiral center. Enantioselective Suzuki-Miyaura reactions that form C(sp³)–C(sp²) bonds are less developed than their C(sp²)–C(sp²) counterparts. nih.gov However, significant progress has been made in the enantioselective coupling of secondary alkylboronic acids and in the desymmetrization of meso-1,2-bis(boronates). nih.govscispace.com

For instance, palladium-catalyzed enantioselective coupling of nonbenzylic α-(acylamino)alkylboronic acids with aryl halides has been achieved with high enantiospecificity, proceeding with an inversion of configuration. nih.govthieme-connect.com These advances highlight the potential for developing enantioselective transformations involving functionalized alkylboronic acids, although specific examples with this compound in this context are not prominently reported.

Copper-Promoted Cross-Coupling (e.g., Chan-Lam Coupling) for C-O and C-N Bond Formation

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, such as C-O and C-N bonds, using a copper catalyst. organic-chemistry.orgambeed.comwikipedia.org This reaction typically involves the coupling of a boronic acid with an amine or an alcohol. wikipedia.org While initially focused on arylboronic acids, the scope has expanded to include alkylboronic acids. organic-chemistry.orgthieme-connect.com

The copper-promoted N-monoalkylation of anilines with alkylboronic acids has been demonstrated, offering a method to functionalize anilines in a single step. organic-chemistry.org This approach avoids common issues like over-alkylation. organic-chemistry.org The reaction conditions are generally mild, and a variety of functional groups are tolerated. organic-chemistry.orgalfa-chemistry.com Similarly, copper-catalyzed methods have been developed for the cross-coupling of primary amides with alkylboronic acids to form secondary amides. acs.org

The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) catalytic cycle. organic-chemistry.orgalfa-chemistry.com The reaction can often be performed in the open air, with oxygen serving as the terminal oxidant to regenerate the active copper catalyst. organic-chemistry.org

Table 2: Copper-Promoted Cross-Coupling Reactions with Alkylboronic Acids This table is interactive. Click on the headers to sort the data.

| Boronic Acid | Coupling Partner | Catalyst/Promoter | Bond Formed | Product Type | Reference |

|---|---|---|---|---|---|

| Alkylboronic acids | Aromatic amines | Copper | C-N | N-alkylanilines | organic-chemistry.org |

| Alkylboronic acids | Primary amides | Copper | C-N | Secondary amides | acs.org |

| Primary/Secondary alkylboronic acids | TMSCF3 | Copper | C-C | Trifluoromethylated alkanes | nih.gov |

| Aryl/Alkylboranes | Aryl bromides | Copper | C-C | Aryl/Alkyl-substituted arenes | rsc.org |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Alkyl-Alkyl Cross-Coupling)

Beyond palladium and copper, other transition metals like nickel are effective catalysts for cross-coupling reactions involving alkylboronic acids. tcichemicals.com Nickel-catalyzed Suzuki-Miyaura reactions have emerged as a powerful alternative, particularly for challenging substrates. nih.govresearchgate.net Nickel catalysts can facilitate the cross-coupling of unactivated secondary alkyl halides with alkylboranes at room temperature. organic-chemistry.org

Nickel-catalyzed cross-coupling of redox-active esters with boronic acids provides another avenue for forming C(sp³)–C(sp²) bonds. nih.gov This methodology relies on the activation of alkyl carboxylic acids as redox-active esters, which then couple with boronic acids. nih.gov

Furthermore, dual catalytic systems combining nickel and photoredox catalysis have been developed for the coupling of alkylboron compounds with aryl halides. mdpi.comresearchgate.net In these systems, the alkylboronic acid is activated to form an alkyl radical, which then enters the nickel catalytic cycle. mdpi.com

Radical Reaction Pathways Involving this compound

This compound can also participate in radical reactions, offering synthetic pathways complementary to traditional two-electron cross-coupling processes. smolecule.com The generation of alkyl radicals from alkylboronic acids has been achieved through photoredox catalysis. nih.govnih.gov

In these systems, a photocatalyst, upon irradiation with visible light, can oxidize an activated form of the boronic acid, leading to the formation of an alkyl radical. nih.govnih.gov For instance, a dual catalytic system using a Lewis base and a photoredox catalyst can generate carbon radicals from a wide range of alkylboronic acids. nih.gov These radicals can then engage in various C-C bond-forming reactions, such as addition to electron-deficient olefins. nih.gov

Another approach involves the activation of alkylboronic acids with an inorganic base like K₃PO₄ under photoredox conditions. nih.govrsc.org This method lowers the oxidation potential of the alkylboronic acid, facilitating its conversion to an alkyl radical. nih.govrsc.org This radical can then be used in a variety of transformations, including chlorination, cyanation, and allylation. nih.gov The reaction is believed to proceed through a free radical pathway, as evidenced by radical trapping experiments. nih.gov

Recent research has also explored a unique activation pathway for alkylboronic acids in a photocatalyzed Suzuki-Miyaura reaction, where a bromine radical, generated in situ from the nickel catalyst, is proposed to interact with the boronic acid. rsc.org

Organic Photocatalysis in Radical Alkylation Reactions Utilizing Boronic Acids

The application of boronic acids as precursors for alkyl radicals in visible-light-assisted photocatalyzed reactions has been historically limited due to their high oxidation potentials. chemrxiv.orgnih.govsemanticscholar.orgacs.org However, recent studies have demonstrated that the oxidation potential of alkylboronic acids can be modulated, making them accessible as alkyl radical sources. chemrxiv.orgnih.govsemanticscholar.org

One strategy involves the use of an inorganic phosphorus compound, such as K₃PO₄, which can lower the oxidation potential of alkylboronic acids, facilitating their use as alkyl radical precursors under photocatalytic conditions. nih.govsemanticscholar.orgrsc.org This activation allows for a variety of alkylation reactions, including cyanation, vinylation, alkynylation, and allylation. nih.govrsc.org A proposed mechanism suggests that the interaction between the phosphate (B84403) and the vacant p-orbital of the boronic acid reduces its oxidation potential, enabling the generation of an alkyl radical under mild photocatalytic conditions. nih.gov

Another approach utilizes hydrogen-bonding interactions with amide solvents like N,N-dimethylacetamide (DMA). chemrxiv.orgacs.org These solvents can modulate the oxidation potential of boronic acids, enabling the generation of alkyl radicals. chemrxiv.orgacs.org This method has proven to be robust and applicable to a range of reactions, including alkylations and allylations, in both batch and continuous flow setups. chemrxiv.orgacs.org This strategy also allows for the chemoselective generation of radicals from boronic acids in the presence of boronic esters. chemrxiv.orgacs.org

These methodologies for generating alkyl radicals from alkylboronic acids are significant as they provide a pathway to C(sp³)-rich scaffolds, which are important in medicinal chemistry and materials science. The ability to use readily available and stable alkylboronic acids like this compound as radical precursors under mild, visible-light conditions represents a substantial advancement in synthetic organic chemistry.

Silver(I) Catalyzed Difluoromethylthiolation of Boronic Acids

While specific studies on the silver(I) catalyzed difluoromethylthiolation of this compound are not prevalent, the general reactivity of boronic acids in such transformations provides a framework for understanding its potential behavior. Silver(I) catalysis is a known method for the introduction of the difluoromethylthio (SCF₂H) group into organic molecules.

The mechanism of such reactions typically involves the reaction of a boronic acid with a silver(I) salt and a source of the SCF₂H group. The boronic acid acts as a nucleophilic partner, transferring its organic substituent to the silver center, which then facilitates the formation of the C-S bond. The specific conditions, such as the choice of silver salt, solvent, and the difluoromethylthiolating agent, are crucial for the efficiency of the reaction. The presence of the bromohexyl chain in this compound would likely be compatible with these reaction conditions, allowing for the formation of the corresponding difluoromethylthiolated product.

Lewis Acidity and Reversible Covalent Interactions of Boronic Acids

Boronic acids, including this compound, exhibit Lewis acidity due to the electron-deficient boron atom. This property is central to their ability to catalyze a range of organic reactions and to form reversible covalent bonds with diols and other nucleophiles. nih.govresearchgate.netacs.orgscbt.comnih.gov

Boronic Acid Catalysis in Organic Transformations (e.g., Aza-Michael Addition, Aldol (B89426) Reactions, Amidation, Friedel-Crafts Alkylations)

The Lewis acidic nature of the boron atom in boronic acids allows them to act as effective catalysts for various organic transformations.

Aza-Michael Addition: Boronic acids have been shown to catalyze the aza-Michael addition of amines and related compounds to α,β-unsaturated systems. rsc.orgacs.orgresearchgate.netbeilstein-journals.orgnih.gov For instance, boric acid can efficiently catalyze the conjugate addition of aliphatic amines to α,β-unsaturated compounds in water. researchgate.net Chiral multifunctional thiourea/boronic acid organocatalysts have been developed for the enantioselective synthesis of N-hydroxyaspartic acid derivatives via intermolecular asymmetric aza-Michael addition. rsc.org In some cases, the addition of a co-catalyst like benzoic acid can improve the enantioselectivity, with evidence suggesting the formation of tetrahedral borate complexes as reaction intermediates. nih.gov

Aldol Reactions: Boronic acids and their derivatives can catalyze aldol reactions. organic-chemistry.orgjst.go.jpnih.govnih.govrsc.org They can act as catalysts for the direct aldol reaction of pyruvic acids with aldehydes in water, with borinic acids showing particularly high activity. organic-chemistry.orgnih.gov The proposed mechanism involves the stabilization of the enol tautomer of the pyruvic acid through the formation of a dioxoborolanone intermediate. organic-chemistry.org Boron-catalyzed aldol reactions of carboxylic acids with trifluoromethyl ketones have also been developed, where the reversible covalent bond formation between the carboxylic acid and the boron catalyst is key to the reaction's selectivity. jst.go.jp

Amidation: Boronic acids are effective catalysts for the direct amidation of carboxylic acids with amines. orgsyn.orgnih.govrsc.orgacs.orgrsc.org The catalytic activity is attributed to the ability of the boronic acid to form an ester or complex with the carboxylic acid, thereby activating it for nucleophilic attack by the amine. orgsyn.orgrsc.org Mechanistic studies suggest that dimeric B-X-B (X = O, NR) motifs may be involved, providing activation of the carboxylic acid while delivering the amine nucleophile. rsc.org It has been shown that at least three free coordination sites on the boron atom are necessary for catalytic activity. nih.govrsc.org

Friedel-Crafts Alkylations: Boronic acids can catalyze the Friedel-Crafts alkylation of arenes with benzylic and allylic alcohols. rsc.orgnih.govrsc.orgscilit.comresearchgate.net For instance, 2,3,4,5-tetrafluorophenylboronic acid has been identified as a potent catalyst for these reactions under mild, metal-free conditions. nih.gov For challenging alkylations with deactivated benzylic alcohols, a two-component catalytic system using a boronic acid and perfluoropinacol (B1203177) has been developed. rsc.orgrsc.org The perfluoropinacol is believed to condense with the boronic acid to form a highly electrophilic and Lewis acidic boronic ester, which facilitates the ionization of the alcohol. rsc.orgrsc.org

Reversible Covalent Binding with Diols and Polysaccharides

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. nih.govresearchgate.netacs.orgscbt.comnih.govnih.govmdpi.comtheinstituteoffluorescence.commpg.deresearchgate.net This interaction is the foundation for the use of boronic acids in sensors, separation systems, and drug delivery. nih.govresearchgate.netacs.orgnih.govnih.govmdpi.comresearchgate.net

The formation of boronate esters is typically favored in aqueous media and is pH-dependent. researchgate.net The inherent acidity of the boronic acid is enhanced upon reaction with a diol. nih.govresearchgate.netacs.org This property has been exploited for the recognition and sensing of saccharides, which are rich in diol functionalities. nih.govnih.govtheinstituteoffluorescence.com For example, fluorescent receptors containing boronic acids can be used to detect saccharides, with the binding event leading to a change in fluorescence. nih.gov

The interaction of boronic acids with polysaccharides, such as dextran, has also been studied. theinstituteoffluorescence.comresearchgate.net Boronic acids capped on nanoparticles have shown a higher affinity for polysaccharides compared to monosaccharides. theinstituteoffluorescence.com This multivalent binding can lead to the aggregation of the nanoparticles, resulting in observable changes in their optical properties. theinstituteoffluorescence.com This principle has been applied in the development of materials for the extraction and analysis of polysaccharides. researchgate.net The reversible nature of the boronic acid-diol interaction allows for the controlled capture and release of these biomolecules. nih.govresearchgate.netacs.org

Interactive Data Table: Boronic Acid Catalyzed Reactions

| Reaction Type | Catalyst System | Substrates | Key Features |

| Aza-Michael Addition | Boric Acid | Aliphatic amines, α,β-unsaturated compounds | Occurs in water, excellent yields. researchgate.net |

| Chiral thiourea/boronic acid | Fumaric monoacids, O-alkyl hydroxylamines | Enantioselective synthesis of N-hydroxyaspartic acid derivatives. rsc.org | |

| Aldol Reaction | Borinic/Boronic Acids | Pyruvic acids, aldehydes | Takes place in water at room temperature with low catalyst loadings. organic-chemistry.orgnih.gov |

| Boron Catalyst | Carboxylic acids, trifluoromethyl ketones | Chemoselective reaction at the α-position of the carboxylic acid. jst.go.jp | |

| Amidation | Boric Acid | Carboxylic acids, amines | Preserves stereogenic centers, applicable to API synthesis. orgsyn.org |

| Arylboronic Acids | Carboxylic acids, amines | Dimeric B-X-B intermediates proposed. rsc.org | |

| Friedel-Crafts Alkylation | 2,3,4,5-Tetrafluorophenylboronic acid | Arenes, allylic/benzylic alcohols | Mild, metal-free conditions. nih.gov |

| Boronic acid/perfluoropinacol | Arenes, deactivated benzylic alcohols | Co-catalyst enhances reactivity. rsc.orgrsc.org |

Functional Group Interconversions of the Boronic Acid Moiety in this compound

The boronic acid group is not merely a passive spectator in a molecule; it can be transformed into other valuable functional groups. This versatility adds another dimension to the synthetic utility of compounds like this compound.

One of the most common transformations is the oxidation of the carbon-boron bond to a carbon-oxygen bond, effectively converting the boronic acid to an alcohol. This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide under basic conditions.

Another important conversion is the transformation of a boronic acid into an amine. bohrium.comosti.govnih.govcaltech.edunih.gov Metal-free methods have been developed for the direct amination of arylboronic acids using aminating agents like O-(2,4-dinitrophenyl)hydroxylamine. nih.gov More recently, enzymatic methods have emerged. osti.govnih.govcaltech.edu Engineered protoglobin nitrene transferases can catalyze the amination of both aryl and alkyl boronic acids using hydroxylamine, producing amines with high yields. osti.govnih.govcaltech.edu This biocatalytic approach is particularly noteworthy as it can achieve the conversion of a racemic alkyl boronic ester into an enantioenriched alkyl amine, a transformation that is challenging with traditional chemical catalysts. osti.govnih.gov The proposed mechanism for the enzymatic reaction involves a stereospecific 1,2-metallate shift. osti.govnih.govcaltech.edu

Furthermore, the boronic acid moiety can be converted into other boron-containing functional groups, such as boronate esters or trifluoroborates. acs.orgacs.orgresearchgate.net These transformations are often performed to protect the boronic acid or to modify its reactivity for subsequent reactions. acs.org For example, boronic acids can be converted to trifluoroborates, which can then be used as intermediates for the synthesis of a variety of other protected boronic acids. acs.orgresearchgate.net

Interactive Data Table: Functional Group Interconversions of Boronic Acids

| Starting Material | Reagent(s) | Product | Reaction Type |

| Boronic Acid | H₂O₂ / NaOH | Alcohol | Oxidation |

| Arylboronic Acid | O-(2,4-dinitrophenyl)hydroxylamine | Primary Arylamine | Metal-free Amination nih.gov |

| Alkyl Boronic Ester (racemic) | Engineered Protoglobin Nitrene Transferase, Hydroxylamine | Enantioenriched Alkyl Amine | Enzymatic Amination osti.govnih.gov |

| Boronic Acid | KHF₂, H₂O | Potassium Trifluoroborate | Fluorination acs.orgresearchgate.net |

| Boronic Acid | Diol (e.g., Pinacol) | Boronate Ester | Esterification acs.org |

Analytical and Spectroscopic Characterization Techniques for 6 Bromohexyl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including (6-Bromohexyl)boronic acid and its derivatives. jchps.comresearchgate.netsemanticscholar.org It provides detailed information about the chemical environment, connectivity, and relative number of different types of nuclei, primarily ¹H (proton), ¹³C, and ¹¹B.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the hexyl chain. The methylene group adjacent to the bromine atom (Br-CH₂) typically appears as a triplet at a downfield chemical shift (around 3.4 ppm) due to the deshielding effect of the electronegative bromine. The methylene group attached to the boron atom (B-CH₂) also shows a characteristic shift. The remaining methylene groups in the alkyl chain produce a complex multiplet in the upfield region (typically 1.2-1.6 ppm). The protons of the B(OH)₂ group can be exchangeable and may appear as a broad singlet, with its position and visibility dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each carbon atom in a different chemical environment. The carbon attached to the bromine (C-Br) and the carbon attached to the boron (C-B) are typically the most deshielded of the aliphatic carbons.

¹¹B NMR: ¹¹B NMR is particularly powerful for studying organoboron compounds. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron atom. For this compound, which has a trigonal planar geometry at the boron center, a characteristic chemical shift is observed (typically in the range of 28-34 ppm). When the boronic acid interacts with diols to form a tetrahedral boronate ester, the ¹¹B chemical shift moves significantly upfield (to around 5-15 ppm), making ¹¹B NMR an excellent tool for monitoring such reactions. nih.govscribd.com

| Nucleus | Typical Chemical Shift (ppm) for this compound | Structural Information Provided |

| ¹H | ~3.4 (t, -CH₂Br), multiplets for other -CH₂- | Confirms the alkyl chain structure and substitution pattern. |

| ¹³C | Downfield shifts for -CH₂Br and -CH₂B | Shows the number of unique carbon environments. |

| ¹¹B | ~28-34 ppm | Indicates the trigonal planar geometry of the boronic acid. |

| ¹¹B (ester) | ~5-15 ppm | Confirms the formation of a tetrahedral boronate ester upon reaction with a diol. scribd.com |

Mass Spectrometry Techniques (e.g., AccuTOF DART)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. However, the analysis of boronic acids can be complicated by their tendency to dehydrate under typical ionization conditions, leading to the formation of cyclic trimers known as boroxines. researchgate.netnih.gov

To overcome these challenges, various strategies are employed. Derivatization with diols, such as pinacol (B44631), can form more stable boronate esters that are less prone to dehydration and easier to analyze. nih.gov High-resolution mass spectrometry (HRMS) is crucial for providing exact mass measurements, which allows for the unambiguous determination of the elemental formula.

AccuTOF DART (Direct Analysis in Real Time): The AccuTOF DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal to no sample preparation. utoronto.cajeolusa.comjeolusa.comjeol.comspectroscopyonline.com This is particularly advantageous for boronic acids as it can reduce the thermal stress on the molecule, minimizing the formation of boroxines during analysis. utoronto.ca The sample is simply placed in a stream of heated, metastable gas (like helium), which ionizes the analyte molecules that are then introduced into the mass spectrometer. jeolusa.comjeol.com This technique is rapid and provides high-resolution, accurate-mass spectra, making it a powerful tool for the quality control and characterization of this compound and its derivatives. jeolusa.com

Ultra-high performance liquid chromatography coupled with tandem quadrupole mass spectrometry (UPLC-MS/MS) is another highly sensitive method developed for the quantification of various boronic acids at very low levels. rsc.org

| Technique | Ionization Method | Advantages for this compound | Common Observations |

| Electrospray Ionization (ESI) | Soft ionization, often coupled with LC | Can be challenging due to boroxine formation. researchgate.net | [M-H]⁻ in negative mode, potential for adducts and boroxine signals. |

| MALDI | Matrix-Assisted Laser Desorption/Ionization | Useful for derivatives; derivatization can improve signal. nih.gov | Identification of peptide boronic acids after esterification. nih.gov |

| AccuTOF DART | Ambient ionization | Minimal sample preparation, reduces thermal decomposition. jeolusa.comspectroscopyonline.com | Provides accurate mass for the parent molecule with less fragmentation/dehydration. |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the purification and analysis of this compound and its polymeric derivatives.

Silica Gel Column Chromatography: The purification of boronic acids by standard silica gel column chromatography can be challenging. acs.orgreddit.com The polar boronic acid group can interact strongly with the silica surface, leading to peak tailing and poor separation. researchgate.netresearchgate.net Furthermore, the acidic nature of silica gel can promote the dehydration of boronic acids to their corresponding boroxines. To mitigate these issues, modified techniques are often used, such as impregnating the silica gel with boric acid or using specific solvent systems that minimize unwanted interactions. researchgate.netoup.com In some cases, derivatizing the boronic acid to a less polar boronate ester (e.g., pinacol ester) allows for much easier purification on silica, with the ester being cleaved afterward to regenerate the pure boronic acid. researchgate.net

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing polymers. wikipedia.orgalfa-chemistry.commalvernpanalytical.comintertek.com For polymers synthesized using this compound, GPC is used to determine key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). wikipedia.org The technique separates polymer molecules based on their hydrodynamic volume in solution, with larger molecules eluting faster from the column. wikipedia.orgintertek.com This information is critical for understanding how polymerization conditions affect the final polymer properties.

| Technique | Stationary Phase | Separation Principle | Application for this compound/Derivatives |

| Silica Gel Column Chromatography | Silica Gel | Adsorption/Polarity | Purification of the monomer and its non-polymeric derivatives. acs.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | e.g., C18 | Partitioning/Polarity | Purity analysis and quantification of the monomer. waters.comwaters.com |

| Gel Permeation Chromatography (GPC) | Porous Gel | Size Exclusion wikipedia.org | Determination of molecular weight and distribution of polymers. intertek.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. 911metallurgist.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound. redalyc.org

For boronic acids, X-ray crystallography reveals important details about intermolecular interactions. In the solid state, boronic acids frequently engage in hydrogen bonding to form supramolecular structures. researchgate.net It is common for them to form dimers or trimers through hydrogen bonds between the B(OH)₂ groups. The crystal structure of a derivative of this compound would provide unequivocal proof of its molecular structure and shed light on its solid-state packing and conformation. researchgate.netacs.orgarxiv.org These structural details are fundamental to understanding the material's physical properties and its interactions in a condensed phase.

| Parameter Determined | Significance for this compound Derivatives |

| Atomic Connectivity | Unambiguously confirms the chemical structure. |

| Bond Lengths & Angles | Provides precise geometric data for the molecule, including the geometry at the boron center. redalyc.org |

| Crystal Packing | Shows how molecules are arranged in the crystal lattice. |

| Hydrogen Bonding | Elucidates the intermolecular interactions that stabilize the solid-state structure, often revealing dimeric or polymeric assemblies. |

| Conformation | Determines the specific spatial arrangement (e.g., gauche, anti) of the flexible hexyl chain in the solid state. |

Future Research Directions and Challenges

Expanding the Scope of Catalytic Transformations and Reaction Efficiencies

While boronic acids are well-established reagents in transition metal-catalyzed reactions, there is ongoing research to broaden their catalytic applications. rsc.org Future work will likely focus on developing novel catalytic systems that can leverage the dual functionality of (6-Bromohexyl)boronic acid. Research is anticipated to explore its use in innovative polymerization techniques, where the boronic acid and the bromohexyl group can participate in orthogonal reaction steps.

Furthermore, enhancing the efficiency of existing catalytic transformations remains a key objective. This includes the development of more active and selective catalysts for cross-coupling reactions involving alkylboronic acids, which can sometimes be more challenging than their aryl counterparts. rsc.org The exploration of flow chemistry and high-throughput screening methods could accelerate the discovery of optimal reaction conditions for transformations involving this compound, leading to higher yields and reduced reaction times. The ability of boronic acids to act as catalysts themselves, particularly in reactions involving the activation of hydroxyl groups, opens up new avenues for its application in green chemistry. rsc.orgnih.gov

Table 1: Potential Catalytic Transformations for this compound

| Catalytic Reaction Type | Potential Role of this compound | Research Focus |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling partner to introduce a hexyl chain with a terminal bromide. | Development of catalysts for efficient coupling of secondary alkylboronic acids. nih.gov |

| Boronic Acid Catalysis | Catalyst for dehydrative reactions. nih.gov | Exploiting the Lewis acidity of the boron center for alcohol and carboxylic acid activation. rsc.org |

| Polymerization | Bifunctional monomer for step-growth polymerization. | Synthesis of novel polymers with tunable properties. |

Advancements in Stereoselective and Chemo-Selective Synthesis

The development of stereoselective and chemo-selective methods for the synthesis and transformation of boronic acids is a frontier in organic chemistry. For this compound, future research could focus on the enantioselective synthesis of derivatives with chiral centers along the hexyl chain. This would be particularly valuable for applications in medicinal chemistry, where stereochemistry plays a crucial role in biological activity. Methods like the Matteson homologation have proven effective for the stereoselective synthesis of boronic esters and could be adapted for more complex structures. nih.gov